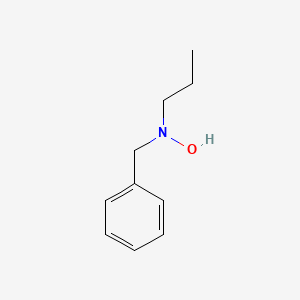
Benzenemethanamine, N-hydroxy-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencenometanamina, N-hidroxi-N-propil- es un compuesto orgánico con la fórmula molecular C10H15NO. Es un derivado de la bencenometanamina, donde el átomo de nitrógeno se sustituye por un grupo hidroxilo y un grupo propilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Bencenometanamina, N-hidroxi-N-propil- típicamente involucra la reacción de bencenometanamina con hidroxilamina propílica bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y puede requerir un catalizador para facilitar la reacción. Las condiciones de reacción, incluida la temperatura y la presión, se optimizan para lograr un alto rendimiento del producto deseado.
Métodos de producción industrial: En un entorno industrial, la producción de Bencenometanamina, N-hidroxi-N-propil- puede involucrar procesos por lotes o continuos a gran escala. Las materias primas se mezclan en reactores y la reacción se monitorea para garantizar la calidad y el rendimiento consistentes. El producto se purifica luego utilizando técnicas como la destilación o la cristalización para eliminar cualquier impureza.
Tipos de reacciones:
Oxidación: Bencenometanamina, N-hidroxi-N-propil- puede sufrir reacciones de oxidación, donde el grupo hidroxilo se oxida para formar un grupo carbonilo.
Reducción: El compuesto también se puede reducir para formar la amina correspondiente.
Sustitución: Pueden ocurrir varias reacciones de sustitución, donde el grupo hidroxilo o propilo se reemplaza por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Reactivos como halógenos (por ejemplo, cloro, bromo) o agentes alquilantes se pueden usar para reacciones de sustitución.
Productos principales formados:
Oxidación: Formación de derivados de benzaldehído.
Reducción: Formación de derivados de bencenometanamina.
Sustitución: Formación de varios derivados de bencenometanamina sustituidos.
Aplicaciones Científicas De Investigación
Bencenometanamina, N-hidroxi-N-propil- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible papel en las vías bioquímicas e interacciones con las enzimas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Bencenometanamina, N-hidroxi-N-propil- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo hidroxilo puede formar enlaces de hidrógeno con sitios activos, mientras que el grupo propilo puede influir en las interacciones hidrofóbicas del compuesto. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos.
Compuestos similares:
Bencenometanamina, N-hidroxi-N-(fenilmetil)-: Estructura similar pero con un grupo fenilmetilo en lugar de un grupo propilo.
Bencenometanamina, N-propil-: Carece del grupo hidroxilo, lo que lo hace menos reactivo en ciertas reacciones químicas.
Benceneetanamina, N,α-dimetil-: Contiene un grupo dimetilo, lo que lleva a diferentes propiedades químicas y biológicas.
Singularidad: Bencenometanamina, N-hidroxi-N-propil- es única debido a la presencia de un grupo hidroxilo y un grupo propilo, que confieren reactividad química y actividad biológica distintas. Esta combinación de grupos funcionales permite una amplia gama de aplicaciones e interacciones que no son posibles con compuestos similares.
Comparación Con Compuestos Similares
Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a propyl group.
Benzenemethanamine, N-propyl-: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Benzeneethanamine, N,α-dimethyl-: Contains a dimethyl group, leading to different chemical and biological properties.
Uniqueness: Benzenemethanamine, N-hydroxy-N-propyl- is unique due to the presence of both a hydroxy and a propyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and interactions that are not possible with similar compounds.
Propiedades
Número CAS |
65616-27-5 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
N-benzyl-N-propylhydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-2-8-11(12)9-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
Clave InChI |
WRPNJSSHGKGZCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
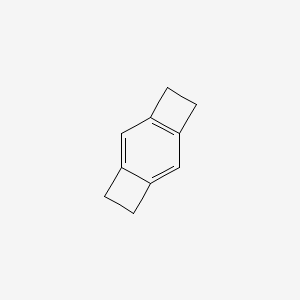

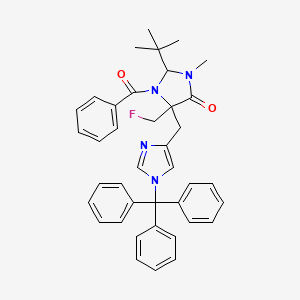
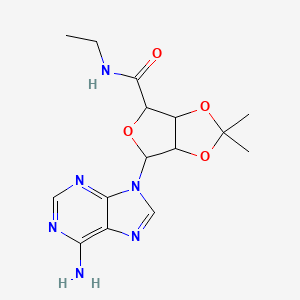
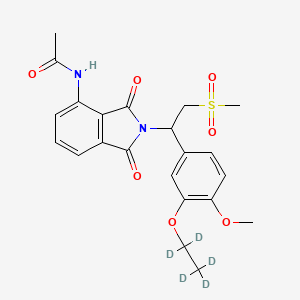
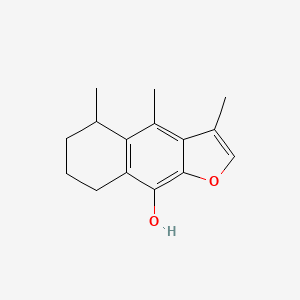
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)



![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)
